molecular formula C11H15F2N B15300950 n-(3,5-Difluorophenethyl)propan-2-amine

n-(3,5-Difluorophenethyl)propan-2-amine

Cat. No.: B15300950
M. Wt: 199.24 g/mol
InChI Key: HRHSSTGIBRPCOE-UHFFFAOYSA-N
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Description

n-(3,5-Difluorophenethyl)propan-2-amine: is an organic compound characterized by the presence of a phenethylamine backbone substituted with two fluorine atoms at the 3 and 5 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3,5-Difluorophenethyl)propan-2-amine typically involves the reaction of 3,5-difluorobenzyl chloride with propan-2-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-(3,5-Difluorophenethyl)propan-2-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Halides, alkoxides.

Scientific Research Applications

Chemistry: n-(3,5-Difluorophenethyl)propan-2-amine is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique fluorine substitutions enhance the metabolic stability and bioavailability of the resulting compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. Its fluorinated structure can provide insights into the role of fluorine in modulating biological activity.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a valuable candidate for central nervous system research.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of n-(3,5-Difluorophenethyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and selectivity, leading to enhanced or altered biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • n-(2,4-Difluorophenethyl)propan-2-amine
  • n-(2,6-Difluorophenethyl)propan-2-amine
  • n-(3,4-Difluorophenethyl)propan-2-amine

Comparison: n-(3,5-Difluorophenethyl)propan-2-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its isomers. For example, the 3,5-difluoro substitution pattern may result in different electronic effects and steric interactions, leading to distinct pharmacological profiles and industrial applications.

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

N-[2-(3,5-difluorophenyl)ethyl]propan-2-amine

InChI

InChI=1S/C11H15F2N/c1-8(2)14-4-3-9-5-10(12)7-11(13)6-9/h5-8,14H,3-4H2,1-2H3

InChI Key

HRHSSTGIBRPCOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCC1=CC(=CC(=C1)F)F

Origin of Product

United States

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